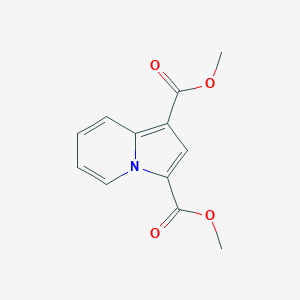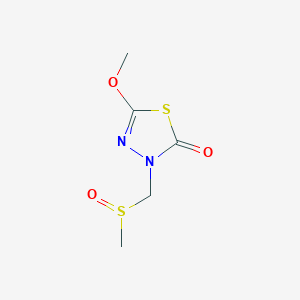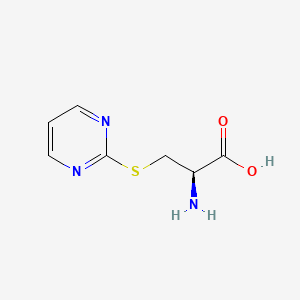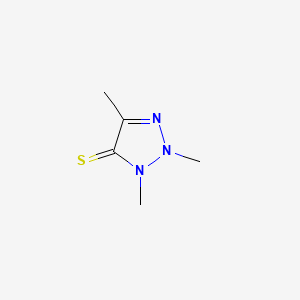methanone CAS No. 613676-55-4](/img/structure/B12908666.png)
[(3R)-3-Aminopyrrolidin-1-yl](6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is a chiral compound with a pyrrolidine ring and a methylpyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the Methylpyridine Moiety: The methylpyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. It can serve as a chiral ligand in asymmetric synthesis or as a precursor for the synthesis of heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function.
類似化合物との比較
Similar Compounds
®-3-Aminopyrrolidine: A simpler analog with similar structural features but lacking the methylpyridine moiety.
6-Methylpyridine: A related compound with the pyridine ring but without the pyrrolidine moiety.
N-Methylpyrrolidine: Another analog with a methyl group on the pyrrolidine ring.
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone is unique due to the combination of the pyrrolidine ring and the methylpyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
特性
CAS番号 |
613676-55-4 |
|---|---|
分子式 |
C11H15N3O |
分子量 |
205.26 g/mol |
IUPAC名 |
[(3R)-3-aminopyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C11H15N3O/c1-8-2-3-9(6-13-8)11(15)14-5-4-10(12)7-14/h2-3,6,10H,4-5,7,12H2,1H3/t10-/m1/s1 |
InChIキー |
WOJQLRASJGINHX-SNVBAGLBSA-N |
異性体SMILES |
CC1=NC=C(C=C1)C(=O)N2CC[C@H](C2)N |
正規SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)

![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)




![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)



![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
